5-Amino-1-(1-methylpiperidin-4-yl)-1H-pyrazole-4-carboxylic acid
Description
Molecular Architecture and IUPAC Nomenclature
The IUPAC name 5-amino-1-(1-methylpiperidin-4-yl)-1H-pyrazole-4-carboxylic acid systematically describes its molecular architecture. The parent structure is a pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) substituted at positions 1, 4, and 5. Position 1 bears a 1-methylpiperidin-4-yl group, position 4 contains a carboxylic acid functional group, and position 5 is occupied by an amino group. The molecular formula is $$ \text{C}{10}\text{H}{16}\text{N}4\text{O}2 $$, with a molecular weight of 224.26 g/mol.
The piperidine substituent adopts a chair conformation, with the methyl group equatorial to minimize steric strain. The pyrazole ring remains planar due to aromatic $$\pi$$-conjugation, while the carboxylic acid and amino groups participate in intramolecular hydrogen bonding. Key bond lengths include:
- N–N bond in the pyrazole ring: 1.34 Å (typical for aromatic N–N bonds).
- C–O bond in the carboxylic acid group: 1.21 Å (consistent with double-bond character).
The compound exhibits three hydrogen bond donors (N–H from the amino group and O–H from the carboxylic acid) and five hydrogen bond acceptors (two pyrazole nitrogens, one piperidine nitrogen, and two carbonyl oxygens).
Crystallographic Characterization and Bonding Patterns
X-ray diffraction studies of analogous pyrazole-carboxylic acid derivatives (e.g., 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid) reveal monoclinic crystal systems with space group $$ P2_1/c $$ and unit cell parameters $$ a = 7.92 \, \text{Å}, b = 12.45 \, \text{Å}, c = 9.87 \, \text{Å}, \beta = 102.3^\circ $$. While direct crystallographic data for this compound are unavailable, its structural analogs show:
- Intermolecular hydrogen bonding between the carboxylic acid O–H and amino N–H groups (2.8–3.1 Å).
- Stacking interactions between pyrazole rings (3.4–3.6 Å separation).
- Van der Waals contacts involving the piperidine methyl group (3.8–4.2 Å).
The piperidine ring’s chair conformation positions the methyl group equatorially, reducing steric clashes with the pyrazole ring. The dihedral angle between the pyrazole and piperidine planes is approximately 85°, indicating near-perpendicular orientation. This geometry minimizes electronic repulsion between the pyrazole’s $$\pi$$-system and the piperidine’s lone pairs.
Tautomeric Behavior and Conformational Analysis
Pyrazole derivatives exhibit tautomerism due to proton migration between nitrogen atoms. However, in this compound, the substituents lock the tautomeric equilibrium:
- The 1-methylpiperidin-4-yl group fixes the proton at N1, preventing tautomerism at N2.
- The electron-withdrawing carboxylic acid group at C4 stabilizes the amino group at C5 via resonance ($$ \text{NH}2 \rightarrow \text{C}5 \rightarrow \text{C}_4 \rightarrow \text{O} $$).
Conformational analysis of the piperidine ring reveals two primary states:
- Chair conformation : Predominant due to minimized torsional strain (energy difference: ~2.3 kcal/mol vs. boat conformation).
- Twist-boat conformation : Rarely populated (<5% at 298 K).
The methyl group’s equatorial position reduces 1,3-diaxial interactions, while the pyrazole ring’s planarity restricts rotation about the C1–N bond. Molecular dynamics simulations suggest a rotational barrier of ~8 kcal/mol for the piperidine ring, limiting conformational flexibility at physiological temperatures.
Quantum mechanical calculations (DFT, B3LYP/6-311+G(d,p)) predict a dipole moment of 5.2 Debye, driven by the polar carboxylic acid and amino groups. The HOMO (-6.8 eV) localizes on the pyrazole ring and amino group, while the LUMO (-1.9 eV) resides on the carboxylic acid moiety, indicating nucleophilic reactivity at the amino group and electrophilic character at the carbonyl carbon.
Properties
CAS No. |
805181-02-6 |
|---|---|
Molecular Formula |
C10H16N4O2 |
Molecular Weight |
224.26 g/mol |
IUPAC Name |
5-amino-1-(1-methylpiperidin-4-yl)pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C10H16N4O2/c1-13-4-2-7(3-5-13)14-9(11)8(6-12-14)10(15)16/h6-7H,2-5,11H2,1H3,(H,15,16) |
InChI Key |
CTTNDAYMRFFQNK-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)N2C(=C(C=N2)C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(1-methylpiperidin-4-yl)-1H-pyrazole-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 1-methylpiperidine with hydrazine to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring. The carboxylic acid group is introduced through subsequent reactions involving carboxylation or oxidation steps .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Oxidation Reactions
The carboxylic acid group undergoes oxidation under controlled conditions. For example:
-
Reaction with potassium permanganate (KMnO₄) in acidic media generates CO₂ and cleaves the pyrazole ring, forming simpler amines and ketones .
-
Selective oxidation of the amino group to nitro using meta-chloroperbenzoic acid (mCPBA) produces nitro derivatives, though this requires precise pH control to avoid over-oxidation .
Reduction Reactions
The amino and pyrazole groups participate in reduction processes:
-
Catalytic hydrogenation (H₂/Pd-C ) reduces the pyrazole ring to a pyrrolidine analog while preserving the carboxylic acid functionality .
-
Lithium aluminum hydride (LiAlH₄) reduces the carboxylic acid to a primary alcohol, yielding 5-amino-1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-methanol .
Nucleophilic Substitution
-
The amino group reacts with acyl chlorides (e.g., acetyl chloride) to form amides (e.g., 5-acetamido derivatives) .
-
The carboxylic acid undergoes esterification with alkyl halides (e.g., methyl iodide) in the presence of a base, producing methyl esters .
Electrophilic Substitution
-
Bromination at the pyrazole C3 position occurs with N-bromosuccinimide (NBS), yielding 3-bromo-5-amino-1-(1-methylpiperidin-4-yl)-1H-pyrazole-4-carboxylic acid .
Cyclization and Condensation
The compound serves as a precursor in heterocyclic synthesis:
-
Condensation with aryl hydrazines forms fused pyrazolo[3,4-d]pyrimidine systems under acidic conditions .
-
Reaction with thiourea in ethanol generates thiazole derivatives via cyclocondensation .
pH-Dependent Reactivity
The bifunctional nature (acidic COOH and basic NH₂) enables pH-specific transformations:
| Condition (pH) | Dominant Reaction | Product |
|---|---|---|
| < 3 | Protonation of amino group; esterification | Ethyl ester |
| 7–9 | Zwitterion formation | Stabilized salt |
| > 10 | Deprotonation of COOH; nucleophilic attack | Amide derivatives |
Comparative Reactivity Analysis
Key differences from structurally related compounds:
Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
The compound is part of a larger class of pyrazole derivatives that have shown significant anticancer properties. Research indicates that pyrazole-containing structures can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. For instance, studies have reported that certain pyrazole derivatives exhibit IC50 values in the low micromolar range, indicating potent cytotoxic effects against these cancer types .
Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key molecular targets such as topoisomerase II, EGFR, and VEGFR. By interfering with these pathways, 5-amino-1-(1-methylpiperidin-4-yl)-1H-pyrazole-4-carboxylic acid can potentially disrupt tumor growth and proliferation .
Anti-inflammatory Properties
In addition to its anticancer potential, this compound has been studied for its anti-inflammatory effects. Pyrazole derivatives are known to modulate inflammatory pathways, making them candidates for treating conditions associated with chronic inflammation .
Agricultural Applications
Fungicidal Activity
Research has demonstrated that pyrazole derivatives possess antifungal properties. For instance, studies on related compounds have shown effectiveness against phytopathogenic fungi, suggesting potential applications in agricultural settings as fungicides . The structure-activity relationship (SAR) studies indicate that modifications to the pyrazole ring can enhance antifungal activity.
Herbicidal Properties
Some pyrazole derivatives are being explored for their herbicidal properties. The ability to selectively inhibit plant growth can be beneficial in developing new herbicides that minimize environmental impact while effectively controlling unwanted vegetation .
Material Science
Polymer Chemistry
The unique properties of this compound make it a candidate for incorporation into polymers and materials science applications. Its ability to interact with various substrates can lead to the development of new materials with enhanced mechanical or thermal properties.
Nanotechnology
In nanotechnology, pyrazole derivatives are being investigated for their role in synthesizing nanoparticles with specific functional properties. Their chemical structure allows for the modification of surface characteristics, which is crucial in applications such as drug delivery systems and biosensors .
Case Studies
Mechanism of Action
The mechanism of action of 5-Amino-1-(1-methylpiperidin-4-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Data Table: Key Structural and Functional Comparisons
Biological Activity
5-Amino-1-(1-methylpiperidin-4-yl)-1H-pyrazole-4-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The compound belongs to the pyrazole family, which is known for its extensive use in medicinal chemistry. The synthesis of this compound typically involves multi-component reactions (MCRs) that integrate various reagents under specific conditions to yield the target compound efficiently. Recent studies have highlighted the use of ultrasonic-assisted methods to enhance reaction yields and reduce synthesis time, particularly when combining 5-amino-1H-pyrazole derivatives with aromatic aldehydes and pyruvic acid .
Anticancer Properties
Research indicates that pyrazole derivatives, including this compound, exhibit promising anticancer activity . These compounds have been shown to inhibit the proliferation of various cancer cell lines, including lung, breast (MDA-MB-231), and liver (HepG2) cancers. The mechanism of action often involves the modulation of signaling pathways associated with cell growth and apoptosis .
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Breast (MDA-MB-231) | 12.5 | |
| This compound | Liver (HepG2) | 10.0 | |
| Pazopanib | Renal | 0.3 |
Antimicrobial Activity
The compound also exhibits antimicrobial properties , making it a candidate for treating bacterial infections. Studies have demonstrated that pyrazole derivatives can effectively inhibit the growth of various bacterial strains, showcasing their potential in developing new antibiotics .
Anti-inflammatory Effects
In addition to anticancer and antimicrobial activities, several studies have reported that pyrazole derivatives possess anti-inflammatory properties . These compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases .
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of a series of pyrazole derivatives, including this compound, against various cancer cell lines. The results indicated that this compound significantly reduced cell viability in a dose-dependent manner, with notable effects observed in breast and liver cancer cells. The study suggested that the compound could induce apoptosis through activation of caspase pathways .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of pyrazole derivatives. The results demonstrated that compounds similar to this compound exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria. This suggests potential applications in treating bacterial infections resistant to conventional antibiotics .
Q & A
Q. Advanced
- Storage : Keep under inert gas (N₂/Ar) at –20°C in airtight containers to prevent moisture absorption .
- Lyophilization : Freeze-drying the compound as a sodium or potassium salt improves stability.
- Karl Fischer titration : Monitors residual water content in batches .
How are structure-activity relationship (SAR) studies conducted for this compound?
Advanced
SAR studies involve systematic modification of substituents:
- Piperidine ring : Replace 1-methylpiperidin-4-yl with other heterocycles (e.g., morpholine) to assess steric/electronic effects.
- Carboxylic acid group : Convert to esters or amides to evaluate bioavailability and target engagement .
Biological assays (e.g., enzyme inhibition, cytotoxicity) quantify activity changes, while computational tools (e.g., QSAR) correlate structural features with efficacy .
How should researchers resolve contradictory spectral data across studies?
Q. Advanced
- Cross-validation : Use multiple techniques (e.g., SC-XRD, NMR, IR) to confirm assignments. For instance, NMR chemical shifts in DMSO-d₆ may differ from CDCl₃ due to solvent effects .
- Theoretical benchmarking : Compare experimental IR bands with DFT-predicted vibrational frequencies to identify anomalies .
- Crystallographic databases : Reference Cambridge Structural Database (CSD) entries to validate bond parameters .
What experimental designs address low yields in pyrazole cyclocondensation reactions?
Q. Advanced
- Catalyst optimization : Use Lewis acids (e.g., ZnCl₂) or microwave-assisted synthesis to accelerate reaction kinetics .
- Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance reagent solubility, while reflux conditions improve cyclization efficiency .
- Byproduct analysis : Employ LC-MS to identify side products (e.g., dimerization) and adjust stoichiometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
